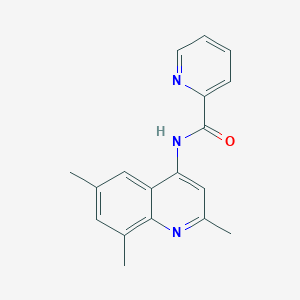

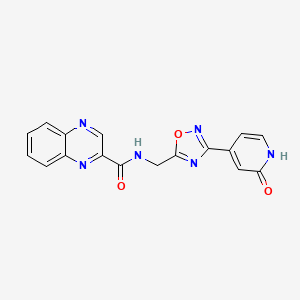

N-(2,6,8-trimethylquinolin-4-yl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There is a study that discusses the synthesis of Zn (II) complexes with quinoline supported amidate ligands . The complexes were synthesized by deprotonation of the ligands and characterized by IR, NMR, and Single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of “N-(2,6,8-trimethylquinolin-4-yl)picolinamide” consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis

A sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .Physical And Chemical Properties Analysis

The physical and chemical properties of picolinamide, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 334.4±15.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry Research

Quinoline, which is a part of the structure of the compound, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could potentially be used in the development of new drugs .

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . This implies that “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could be used in various synthetic processes .

Industrial Chemistry

Given the importance of quinoline in industrial chemistry , it’s possible that “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could have applications in the production of various industrial chemicals .

Fluorescence Studies

Zn(II) complexes of “N-(2,6,8-trimethylquinolin-4-yl)picolinamide” have been synthesized and characterized by IR, NMR, and Single crystal X-ray crystallography . These complexes demonstrate intense fluorescence bands in comparison with their corresponding ligands with well-distinguished intensity . This suggests potential applications in fluorescence studies .

Catalytic Activity

The same Zn(II) complexes act as efficient catalysts in various transesterification reactions . This indicates that “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could be used in catalysis .

Green Chemistry

Recent advances in chemistry have led to greater societal expectations that chemists should produce greener and more sustainable chemical processes . Given the importance of quinoline in these processes , “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could potentially be used in the development of greener chemical processes .

Mecanismo De Acción

Target of Action

The primary target of the compound N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide, also known as N-(2,6,8-trimethylquinolin-4-yl)picolinamide, is the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of lipid metabolism in cells .

Mode of Action

N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide interacts with its target, the Sec14p protein, by binding to it . This binding inhibits the function of Sec14p, leading to changes in lipid metabolism within the cell .

Biochemical Pathways

The inhibition of Sec14p by N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide affects the lipid metabolism pathway . This can lead to downstream effects such as changes in cell membrane composition and function, potentially affecting various cellular processes .

Result of Action

The molecular and cellular effects of N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide’s action primarily involve changes in lipid metabolism due to the inhibition of Sec14p . These changes can affect various cellular processes, potentially leading to altered cell function .

Safety and Hazards

Direcciones Futuras

A novel series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated on human cancer cell lines. Among them, one compound displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib . This suggests potential future directions for the development of “N-(2,6,8-trimethylquinolin-4-yl)picolinamide” and related compounds in cancer treatment.

Propiedades

IUPAC Name |

N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-8-12(2)17-14(9-11)16(10-13(3)20-17)21-18(22)15-6-4-5-7-19-15/h4-10H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTJFFNCOUGUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6,8-trimethylquinolin-4-yl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)

![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)

![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)